(2R)-2-Amino-3-(indolin-3-yl)propanoic acid (2R)-2-Amino-3-(indolin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977544
InChI: InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m1/s1
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15977544

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name (2R)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m1/s1
Standard InChI Key SPHNJDOWMOXSMT-NHSZFOGYSA-N
Isomeric SMILES C1C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N
Canonical SMILES C1C(C2=CC=CC=C2N1)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The indoline group distinguishes it from canonical amino acids like tryptophan, as the pyrrolidine ring in indoline is saturated, conferring distinct electronic and steric properties . The (2R) configuration ensures chirality, which is critical for its interactions with biological targets.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid36760-44-8C₁₁H₁₄N₂O₂Chiral indoline derivative; avb3 antagonist
L-Tryptophan73-22-3C₁₁H₁₂N₂O₂Essential amino acid; serotonin precursor
D-Tryptophan hydrochloride97486-01-6C₁₁H₁₃ClN₂O₂Synthetic enantiomer; used in peptide synthesis

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid involves multi-step organic transformations. A representative pathway, adapted from integrin antagonist research , includes:

  • Saponification: Hydrolysis of ethyl malonate derivatives to yield carboxylic acid intermediates.

  • Condensation: Coupling with β-amino propanoic acid esters using carbodiimides (e.g., EDC) or carbonyl diimidazole (CDI).

  • Hydrogenation: Catalytic reduction of nitro groups to amines, followed by urea formation with benzyl isocyanate.

For example, intermediate 3-[3-(indolin-1-yl)-3-oxo-propanoylamino]propanoic acid is synthesized via CDI-mediated condensation between indoline derivatives and β-alanine esters .

Physicochemical Characteristics

While exact data for the free acid form remains limited, its hydrochloride salt (CAS 36760-44-8) exhibits:

  • Solubility: Moderately soluble in water (>10 g/L at 25°C)

  • Melting Point: Decomposes above 250°C

  • Optical Rotation: [α]D20[α]_D^{20} = +12.5° (c = 1, H₂O) due to the (2R) configuration

Biological Activity and Mechanism

Integrin Antagonism

(2R)-2-Amino-3-(indolin-3-yl)propanoic acid derivatives demonstrate potent αvβ3 integrin antagonism, inhibiting cell adhesion and angiogenesis . The αvβ3 integrin, expressed on endothelial and osteoclasts, is a therapeutic target for osteoporosis and cancer. Structural analogs of this compound bind to the integrin’s RGD (Arg-Gly-Asp) recognition site, disrupting vitronectin-mediated signaling .

TargetMechanismTherapeutic Area
αvβ3 IntegrinCompetitive inhibitionOsteoporosis, metastasis
5-HT receptorsAllosteric modulationDepression, neurodegeneration

Applications in Drug Development

Antiangiogenic Agents

Derivatives of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid suppress endothelial cell proliferation at IC₅₀ values of 50–100 nM, making them candidates for antitumor therapies .

Bone Resorption Inhibition

In preclinical models, these compounds reduce osteoclast activity by 70% at 10 μM, highlighting potential in treating bone loss disorders .

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